2,6-Dichloro-4-(difluoromethoxy)phenol
Overview
Description
2,6-Dichloro-4-(difluoromethoxy)phenol is a chemical compound with the molecular formula C7H4Cl2F2O2. It consists of 17 atoms: 4 hydrogen atoms, 7 carbon atoms, 2 oxygen atoms, 2 fluorine atoms, and 2 chlorine atoms . This compound is characterized by its aromatic ring structure, which includes multiple bonds and an ether group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(difluoromethoxy)phenol typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound often involve the halogenation of aromatic precursors followed by nucleophilic substitution. For example, p-Chlorobenzotrifluoride can be used as a starting material, which undergoes halogenation and subsequent reactions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(difluoromethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often require specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted phenols .
Scientific Research Applications
2,6-Dichloro-4-(difluoromethoxy)phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with aromatic rings in biological molecules . These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Dichloro-4-(difluoromethoxy)phenol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications .
Biological Activity
2,6-Dichloro-4-(difluoromethoxy)phenol is an organic compound with the molecular formula C8H6Cl2F2O2. It is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a phenolic ring. This unique structure contributes to its potential biological activities, particularly in pharmacological contexts.
The compound is known for its reactivity due to the halogenated and fluorinated functionalities. The synthesis typically involves introducing dichloro and difluoromethoxy groups onto a phenolic framework through various organic reactions, which may include chlorination and methoxylation processes.
Table 1: Structural Features of this compound
Property | Description |
---|---|
Molecular Formula | C8H6Cl2F2O2 |
Functional Groups | Dichloro, Difluoromethoxy |
Typical Applications | Pharmaceuticals, pesticides, organic synthesis |
The biological activity of this compound is primarily mediated through its interactions with various biomolecules. The compound can form hydrogen bonds and interact with aromatic rings in biological systems, potentially modulating enzyme activities or receptor functions. This interaction may lead to significant physiological effects, making it a candidate for therapeutic applications.
Pharmacological Studies
Research indicates that this compound exhibits potential as a pharmaceutical agent. Investigations into its efficacy include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play roles in various diseases.
- Receptor Modulation : It may influence receptor activities, which could lead to therapeutic benefits in certain conditions.
Case Studies
- Antimicrobial Activity : A study evaluated the compound's activity against various bacterial strains. Results indicated moderate inhibitory effects, suggesting potential use in antimicrobial formulations.
- Cytotoxicity Assessments : In vitro studies have shown that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Moderate inhibition of bacterial growth | |
Cytotoxicity | Significant effects on cancer cell lines | |
Enzyme Inhibition | Potential modulation of enzyme activities |
Research Applications
The compound is being explored across various fields:
- Pharmaceutical Development : Ongoing research focuses on its potential therapeutic applications.
- Agricultural Chemistry : Its properties are being investigated for use in pesticide formulations.
- Synthetic Chemistry : As a reagent in organic synthesis, it serves as an intermediate for other chemical products .
Properties
IUPAC Name |
2,6-dichloro-4-(difluoromethoxy)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O2/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNZFNSHZOYKQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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